

Spectroscopic Profile of (4-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol hydrochloride

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This in-depth technical guide provides a comprehensive overview of the spectral data for **(4-(Aminomethyl)phenyl)methanol hydrochloride**, a key intermediate in the synthesis of various biologically active molecules. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the quantitative spectral data for **(4-(Aminomethyl)phenyl)methanol hydrochloride**. Due to the limited availability of experimentally verified public data for this specific salt, predicted values based on the structure and data from similar compounds are included and noted.

Table 1: ^1H NMR Spectral Data (Predicted)

- Solvent: DMSO-d₆
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	Broad Singlet	3H	-NH ₃ ⁺
7.42	Doublet	2H	Ar-H
7.35	Doublet	2H	Ar-H
5.25	Triplet	1H	-OH
4.50	Doublet	2H	-CH ₂ OH
3.95	Quartet	2H	Ar-CH ₂ -N

Note: The chemical shifts are predicted and can vary based on concentration and experimental conditions. The broad singlet for the ammonium protons (-NH₃⁺) can exchange with water in the solvent, potentially altering its chemical shift and integration.

A previously reported ¹H-NMR spectrum for (4-aminomethylphenyl)methanol hydrochloride in DMSO-d₆ showed peaks at δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s, 2H)[1]. However, the reported integrations and multiplicities, particularly a singlet for four aromatic protons, are inconsistent with the expected spectrum for a para-substituted benzene ring.

Table 2: ¹³C NMR Spectral Data (Predicted)

- Solvent: DMSO-d₆
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~143	Ar-C (quaternary, attached to $-\text{CH}_2\text{OH}$)
~135	Ar-C (quaternary, attached to $-\text{CH}_2\text{NH}_3^+$)
~128	Ar-CH
~127	Ar-CH
~62	$-\text{CH}_2\text{OH}$
~42	$-\text{CH}_2\text{NH}_3^+$

Note: These are predicted chemical shifts based on the structure of **(4-(Aminomethyl)phenyl)methanol hydrochloride**.

Table 3: IR Spectral Data (Predicted Absorptions)

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3500	Broad	O-H stretch (alcohol)
2800-3100	Medium-Strong	N-H stretch (ammonium salt)
2850-3000	Medium	C-H stretch (aromatic and aliphatic)
1600-1650	Medium	N-H bend (ammonium salt)
1450-1600	Medium-Strong	C=C stretch (aromatic ring)
1000-1100	Strong	C-O stretch (primary alcohol)
800-850	Strong	C-H bend (para-disubstituted aromatic)

Note: An FTIR spectrum of a related compound, (4-Aminophenyl)-methanol hydrochloride, has been noted to be acquired using a KBr wafer technique[2].

Table 4: Mass Spectrometry Data

Ionization Mode	m/z	Assignment
APCI+	138.3	[M+H] ⁺

Note: The observed mass corresponds to the protonated form of the free base, (4-(Aminomethyl)phenyl)methanol[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

2.1.1 Sample Preparation for ¹H and ¹³C NMR

For obtaining high-quality NMR spectra of solid organic compounds like **(4-(Aminomethyl)phenyl)methanol hydrochloride**, the following sample preparation protocol is recommended[3][4][5]:

- Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-100 mg for ¹³C NMR[4].
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For amine hydrochlorides, DMSO-d₆ or D₂O are common choices.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube[3].
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added, though referencing to the residual solvent peak is also common[4].

- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination, and clearly label the tube.

2.1.2 Data Acquisition

- Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp spectral lines.
- Acquisition Parameters: Standard pulse sequences are used for data acquisition. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon environment. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for the less sensitive ^{13}C nucleus.

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method

The KBr pellet technique is a common method for obtaining the IR spectrum of a solid sample[6][7]:

- Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample. It is crucial to work in a low-humidity environment as KBr is hygroscopic.
- Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet[8].
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.

Mass Spectrometry

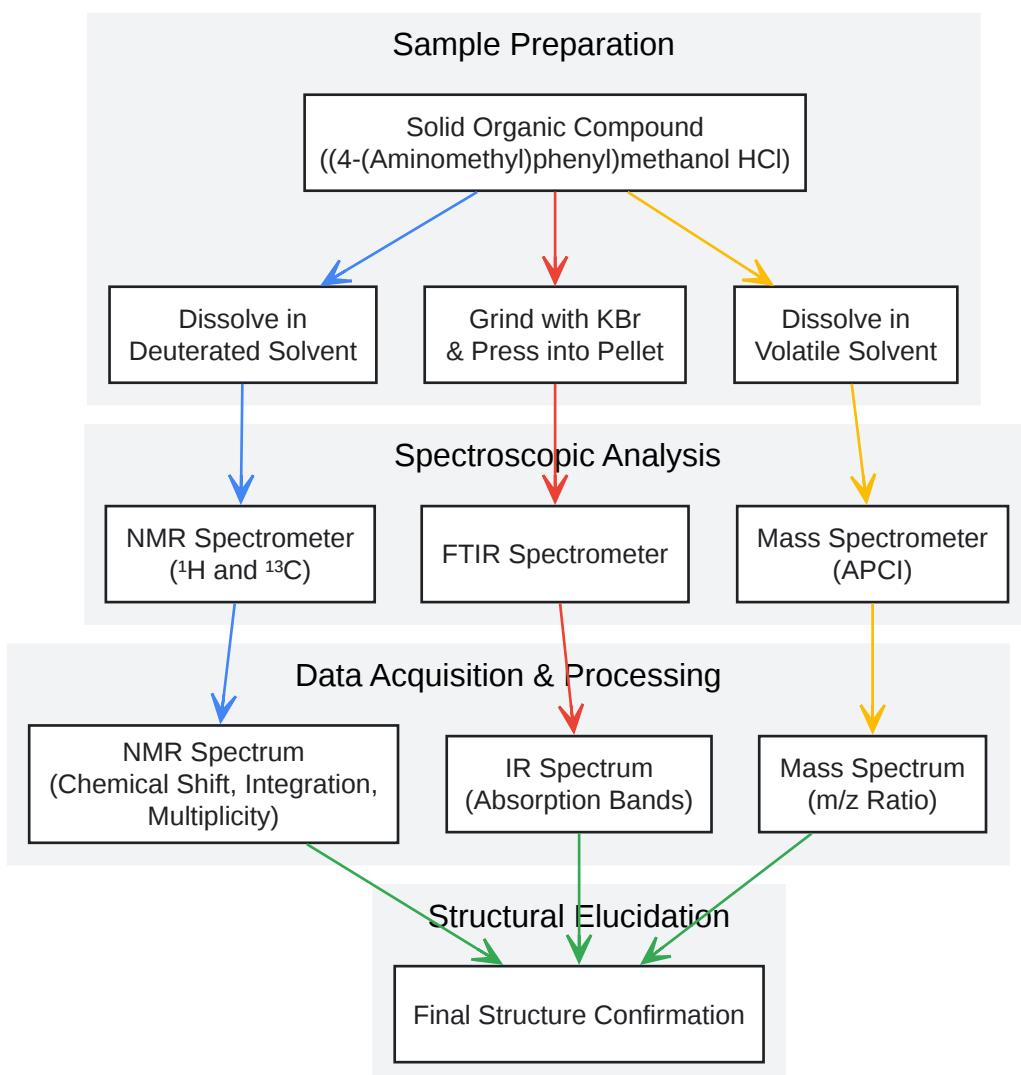
2.3.1 Atmospheric Pressure Chemical Ionization (APCI)

APCI is a suitable ionization technique for relatively polar and thermally stable small molecules[9][10].

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Introduction: The sample solution is introduced into the APCI source, typically via direct infusion or coupled with a liquid chromatography system.
- Ionization: The sample is nebulized and vaporized in a heated chamber. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules, forming $[M+H]^+$ ions.
- Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Workflow for Spectroscopic Analysis of a Solid Organic Compound.

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